REACTION_CXSMILES
|
[C:1]12([NH2:11])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.C(N(CC)CC)C.[Br:19][CH2:20][C:21](Br)=[O:22]>C1(C)C=CC=CC=1>[C:1]12([NH:11][C:21](=[O:22])[CH2:20][Br:19])[CH2:8][CH:7]3[CH2:6][CH:5]([CH2:4][CH:3]([CH2:9]3)[CH2:2]1)[CH2:10]2
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Name
|
|
Quantity
|
2.56 mL
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Type
|
reactant
|
Smiles
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BrCC(=O)Br
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Name
|
|
Quantity
|
4.445 g
|
Type
|
reactant
|
Smiles
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C12(CC3CC(CC(C1)C3)C2)N
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Name
|
|
Quantity
|
4.92 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
25 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred for 2.5 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
was added dropwise
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Type
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FILTRATION
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Details
|
The triethylamine (TEA) salts were filtered
|
Type
|
WASH
|
Details
|
washed with toluene
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Type
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EXTRACTION
|
Details
|
The filtrate was extracted with 1 M HCl and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)NC(CBr)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.74 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |